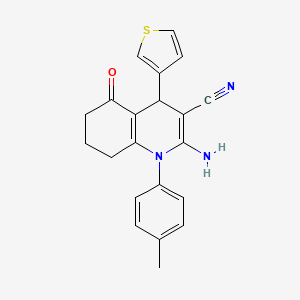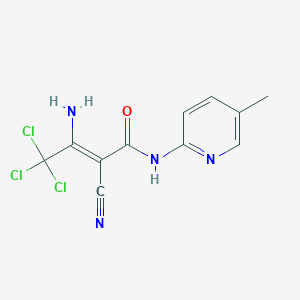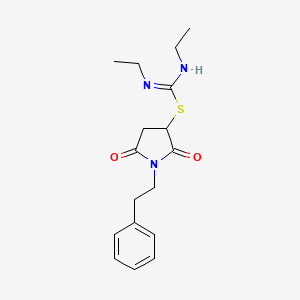![molecular formula C18H18IN3O3 B11537908 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves the condensation of 4-iodobenzaldehyde with 4-methoxyphenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the aromatic rings can participate in π-π interactions with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE: Similar in structure but with a chlorine atom instead of an iodine atom.
N-(4-METHOXYPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: Contains a nitro group instead of an iodine atom.
Uniqueness
3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-METHOXYPHENYL)PROPANAMIDE is unique due to the presence of the iodine atom, which can enhance its reactivity and interaction with biological targets. The iodine atom also contributes to the compound’s potential use in radiolabeling for imaging studies .
Properties
Molecular Formula |
C18H18IN3O3 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N'-[(E)-(4-iodophenyl)methylideneamino]-N-(4-methoxyphenyl)butanediamide |
InChI |
InChI=1S/C18H18IN3O3/c1-25-16-8-6-15(7-9-16)21-17(23)10-11-18(24)22-20-12-13-2-4-14(19)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
ACHITHZPQFZWFH-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-1-ylimino)methyl]-6-nitrophenol](/img/structure/B11537839.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11537843.png)
![1-(4-bromophenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11537848.png)
![4-bromo-2-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11537863.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11537868.png)
![N,N'-hexane-1,6-diylbis{2-[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetamide} (non-preferred name)](/img/structure/B11537872.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11537883.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537892.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)
![(2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11537894.png)

![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11537916.png)
